

X-ray crystal structure of 4-Chloro-6isopropylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Chloro-6-isopropylpyrimidin-2-	
	amine	
Cat. No.:	B112957	Get Quote

A comparative analysis of **4-Chloro-6-isopropylpyrimidin-2-amine** derivatives and related compounds is presented for researchers, scientists, and professionals in drug development. This guide summarizes crystallographic data, experimental protocols for synthesis, and biological activities to provide a comprehensive overview of this class of compounds. While the specific X-ray crystal structure for **4-Chloro-6-isopropylpyrimidin-2-amine** is not publicly available, this guide leverages data from closely related analogs to offer valuable insights.

Crystallographic Data Comparison

The crystal structures of 4-Chloro-6-methoxypyrimidin-2-amine and 2-Chloro-6-methylpyrimidin-4-amine, close analogs of the target compound, have been determined. A summary of their key crystallographic parameters is provided in Table 1. This data is essential for understanding the solid-state conformation and packing of these pyrimidine derivatives, which can influence their physical properties and interactions with biological targets.

Table 1: Crystallographic Data for 4-Chloro-pyrimidin-2-amine Analogs



Parameter	4-Chloro-6- methoxypyrimidin-2- amine[1][2]	2-Chloro-6- methylpyrimidin-4- amine[3]
Chemical Formula	C5H6CIN3O	C5H6CIN3
Molecular Weight	159.58	143.58
Crystal System	Monoclinic	Monoclinic
Space Group	P21/c	P21/C
Unit Cell Dimensions	a = 3.7683(2) Å, b = 16.4455(2) Å, c = 10.7867(2) Å, β = 94.550(1)°	a = 7.1256(8) Å, b = 7.8537(8) Å, c = 13.0769(15) Å, β = 115.678(1)°
Volume (ų)	666.36(4)	659.54(13)
Z	4	4
Temperature (K)	100	296
Radiation	Μο Κα	Μο Κα

Experimental Protocols

The synthesis of 4-Chloro-6-substituted-pyrimidin-2-amine derivatives typically involves nucleophilic substitution reactions on a dichloropyrimidine precursor. Below are generalized experimental protocols based on published literature.

General Synthesis of 2-amino-4-chloro-6-alkoxypyrimidines[4][5]

A common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with an appropriate alkali metal alkoxide.

Procedure:

 2-amino-4,6-dichloropyrimidine is suspended in a polar aprotic solvent (e.g., dimethylformamide, acetone).



- An alkali metal alkoxide (e.g., sodium methoxide) solution is added dropwise at a controlled temperature (e.g., 17°C).
- The reaction mixture is stirred for a period, and the temperature may be raised to ensure completion (e.g., 30°C).
- Activated carbon can be added for decolorization.
- After filtration, water is added to the filtrate to precipitate the product.
- The product is collected by filtration and washed.

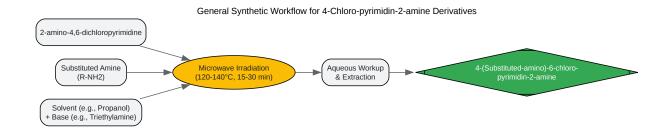
Microwave-Assisted Synthesis of 2-amino-4-chloropyrimidine Derivatives[6][7]

Microwave-assisted synthesis offers a rapid and efficient alternative for generating libraries of pyrimidine derivatives.

Procedure:

- 2-amino-4-chloro-pyrimidine (2 mmol) is placed in a microwave reaction vial.
- Anhydrous propanol (1 mL) is added, and the mixture is stirred.
- The desired substituted amine (2 mmol) is added, followed by triethylamine (200 μL).
- The reaction is carried out in a microwave reactor at 120-140°C for 15-30 minutes.
- After cooling, the precipitate is dispersed in saturated sodium bicarbonate solution.
- The product is extracted with ethyl acetate.





Click to download full resolution via product page

Caption: Synthetic workflow for 4-substituted-pyrimidin-2-amine derivatives.

Biological Activity Comparison

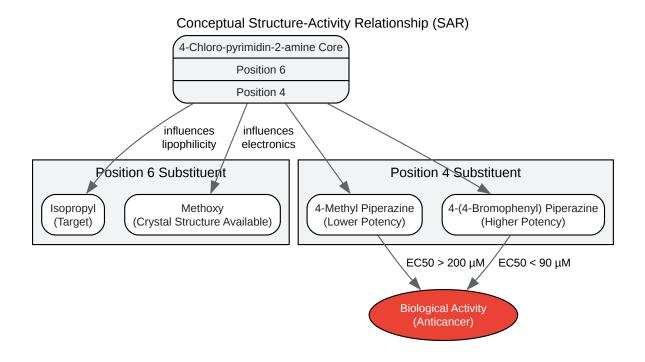
Several 4-Chloro-6-substituted-pyrimidin-2-amine derivatives have been evaluated for their anticancer activity. The half-maximal effective concentration (EC50) values against various cancer cell lines provide a quantitative measure of their potency. Table 2 summarizes the EC50 values for a selection of these compounds.

Table 2: Anticancer Activity (EC50) of 4-Chloro-6-substituted-pyrimidin-2-amine Derivatives

Derivative	Substitution at C4	Cell Line	EC50 (µM)[4][5]
1	4-methyl piperazine	HCT116	209.17 ± 1.23
MCF7	221.91 ± 1.37		
6	4-(4-bromophenyl) piperazine	HCT116	89.24 ± 1.36
MCF7	89.37 ± 1.17		

The data suggests that the nature of the substituent at the 4-position significantly influences the cytotoxic activity of these compounds.





Click to download full resolution via product page

Caption: Structure-activity relationship of pyrimidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Chloro-6-methoxypyrimidin-2-amine PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-6-methylpyrimidin-4-amine PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [X-ray crystal structure of 4-Chloro-6-isopropylpyrimidin-2-amine derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112957#x-ray-crystal-structure-of-4-chloro-6-isopropylpyrimidin-2-amine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com